Ethyl 2-cyano-3-methylbutanoate
Overview
Description
Ethyl 2-cyano-3-methylbutanoate is a chemical compound with the molecular formula C8H13NO2 . It has an average mass of 155.194 Da and a monoisotopic mass of 155.094635 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 2-cyano-3-methylbutanoate consists of freely rotating bonds, hydrogen bond acceptors, and no hydrogen bond donors . The compound has a polar surface area of 50 Ų and a molar refractivity of 40.7±0.3 cm³ .Chemical Reactions Analysis
Ethyl 2-cyano-3-methylbutanoate is a highly activated acceptor and undergoes the phospha-Michael reaction upon trituration of the reagents at room temperature .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm³ and a boiling point of 201.6±8.0 °C at 760 mmHg . It has a vapour pressure of 0.3±0.4 mmHg at 25°C and an enthalpy of vaporization of 43.8±3.0 kJ/mol . The flash point is 82.9±5.2 °C . The index of refraction is 1.428 .Scientific Research Applications
1. Wine Aroma Analysis
Ethyl 2-hydroxy-3-methylbutanoate, closely related to Ethyl 2-cyano-3-methylbutanoate, has been studied for its impact on wine aromas. Research found that this compound, particularly its R enantiomer, is present in various wines, with red wines showing higher levels than white wines. However, its concentration in wines is significantly below the sensory detection threshold, indicating it does not substantially affect the fruity aroma of red wine (Gammacurta et al., 2018).
2. Sensory Characteristics in Wine
Another study on a related compound, ethyl 2-methylbutanoate, revealed its presence predominantly in the S-enantiomeric form in red wines. Its sensory analysis showed that it enhances the perception of fruity aromas in red wines (Lytra et al., 2014).
3. Aroma Volatile Biosynthesis in Apples
Investigations into the biosynthesis of 2-methylbutanoate esters in apples, particularly ethyl 2-methylbutanoate, have shown their key role in fruit aroma. This study utilized deuterium-labeled substrates to understand the origins and interconversions of these esters in different apple cultivars (Rowan et al., 1996).
4. Aroma Compounds in Peanuts
Ethyl 2-methylbutanoate, alongside other compounds, was studied for its role in creating a fruity fermented off-flavor in peanuts. The study aimed to understand the volatile compounds contributing to this off-flavor in both natural and artificially created samples (Greene et al., 2008).
5. Chemo-enzymatic Synthesis
Research into the chemo-enzymatic synthesis of related compounds has shown alternative approaches to creating complex chemical structures, illustrating the versatility and potential of Ethyl 2-cyano-3-methylbutanoate in synthetic chemistry (Akeboshi et al., 1998).
6. Metabolism in Apple Fruits
The metabolism of ethyl tiglate in apples, leading to the formation of (R)-ethyl 2-methylbutanoate, underscores the compound's relevance in understanding fruit aroma compositions and transformations (Hauck et al., 2000).
7. Pyrolysis Kinetics in the Gas Phase
Studies on the pyrolysis kinetics of similar compounds, such as ethyl 3-hydroxy-3-methylbutanoate, provide insight into their behavior at high temperatures, which is crucial in various industrial processes (Dominguez et al., 1996).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-cyano-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-4-11-8(10)7(5-9)6(2)3/h6-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXJMUDYWSXOTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291927 | |
Record name | Ethyl 2-cyano-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-methylbutanoate | |
CAS RN |
3213-49-8 | |
Record name | 3213-49-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-cyano-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-cyano-3-methylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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